

Fgfr4-IN-22: A Technical Guide to its Biological Activity and Therapeutic Potential

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Compound of Interest		
Compound Name:	Fgfr4-IN-22	
Cat. No.:	B15575350	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of **Fgfr4-IN-22**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Biological Data

Fgfr4-IN-22, also identified as compound 10f, demonstrates significant and selective inhibitory activity against FGFR4. The following tables summarize the key quantitative data from biochemical and cellular assays.

Biochemical Assay	IC50 (nM)	
FGFR4	5.4	
FGFR1	>1000	
FGFR2	>1000	
FGFR3	>1000	
Table 1: In vitro inhibitory activity of Fgfr4-IN-22 against FGFR family kinases.		



Cell-Based Assay	Cell Line	IC50 (nM)
Proliferation Assay	HuH-7 (FGFR4-dependent)	25.3
Proliferation Assay	SNU-449 (FGFR4- independent)	>10000
Table 2: Anti-proliferative activity of Fgfr4-IN-22 in hepatocellular carcinoma (HCC) cell lines.		

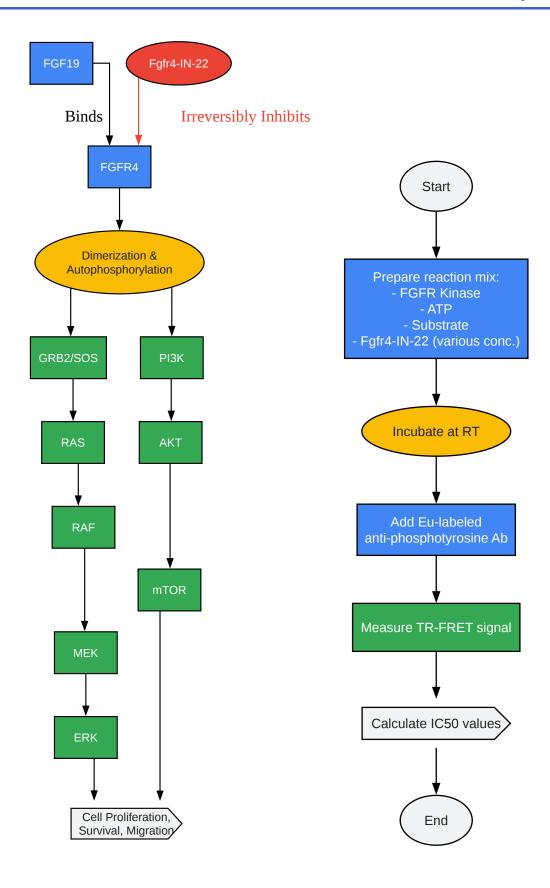
Mechanism of Action: Covalent and Irreversible Inhibition

Fgfr4-IN-22 is designed as a covalent and irreversible inhibitor of FGFR4. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys552, located in the ATP-binding pocket of the FGFR4 kinase domain. This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways. The covalent binding to Cys552 was confirmed by LC-MS/MS analysis[1].

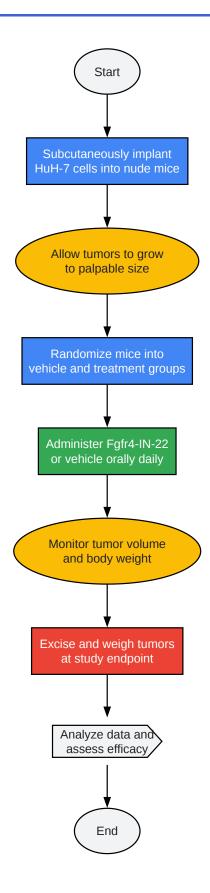
Signaling Pathways

FGFR4 is a receptor tyrosine kinase that, upon binding its ligand, primarily Fibroblast Growth Factor 19 (FGF19), dimerizes and autophosphorylates, initiating downstream signaling cascades crucial for cell proliferation, survival, and migration. The primary pathways activated by FGFR4 are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. **Fgfr4-IN-22** effectively inhibits the phosphorylation of FGFR4 and downstream signaling proteins such as ERK and AKT in FGFR4-dependent cancer cells[1].









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References

- 1. researchgate.net [researchgate.net]
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